Product packaging for Globeflowery acid(Cat. No.:CAS No. 4041-28-5)

Globeflowery acid

Cat. No.: B12679167
CAS No.: 4041-28-5
M. Wt: 236.26 g/mol
InChI Key: RSUGJXKYNHLKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globeflowery acid (systematic name: 8-methoxy-2,2-dimethylchroman-6-carboxylic acid) is a bioactive phenolic acid isolated from the flowers of Trollius chinensis Bunge (Ranunculaceae family) . Research indicates it exhibits significant biological activity, most notably as an antiviral agent. Studies have shown it to be effective against influenza A, with one report citing an IC50 value of 42.1 μg/mL, highlighting its potential for virology and infectious disease research . Its bioavailability is a key characteristic; investigations using the human Caco-2 cell monolayer model demonstrate that this compound is easily absorbed through passive diffusion, with apparent permeability coefficients (Papp) at the level of 10⁻⁵ cm/s, comparable to the high-permeability reference compound propranolol . This suggests high intestinal absorption and good bioavailability for an orally administered compound . The compound's properties, such as a molecular mass of 236.26 and a LogP of 2.27, align with favorable absorbability and do not violate the "rule of five" for drug-like molecules . This combination of demonstrated bioactivity and favorable absorption properties makes this compound a valuable compound for pharmacological and phytochemical research. This product is intended for research use only and is not for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B12679167 Globeflowery acid CAS No. 4041-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4041-28-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

8-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-13(2)5-4-8-6-9(12(14)15)7-10(16-3)11(8)17-13/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

RSUGJXKYNHLKBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C(=O)O)OC)C

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Characterization of Globeflowery Acid

Optimized Extraction and Fractionation Techniques from Plant Matrices

The initial and most critical phase in studying Globeflowery acid involves its liberation from the plant's cellular structures and subsequent separation from a myriad of other metabolites.

The extraction of phenolic compounds is fundamentally influenced by the choice of solvent, sample matrix, and extraction technique. bohrium.com Organic solvent extraction is the principal method used to isolate phenolics from plant materials. researchgate.net For phenolic acids like this compound, solvents such as methanol (B129727), ethanol, acetone, and their aqueous mixtures are frequently employed due to their efficacy in dissolving these polar compounds. researchgate.net The efficiency of this process can be enhanced by techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which offer alternatives to conventional methods like Soxhlet extraction. researchgate.netmdpi.com

To improve the yield and prevent the degradation of phenolic acids, the extraction solvent is often acidified with organic acids like formic or acetic acid. researchgate.net The particle size of the plant material also plays a crucial role; milling samples to a smaller particle size generally improves the extraction efficiency by increasing the surface area available for solvent contact. bohrium.com

Table 1: Comparison of Solvent Systems for Phenolic Acid Extraction
Solvent SystemRationaleTypical Application
Aqueous Methanol (e.g., 80%)High polarity effectively extracts a broad range of phenolic compounds.General-purpose initial extraction from dried plant material. researchgate.net
Aqueous Ethanol (e.g., 70%)Considered a "greener" solvent; effective for many polyphenols.Used in food-grade and large-scale extractions.
Acetone/Water MixtureEfficiently extracts both polar and some less polar phenolics.Extraction of tannins and other complex polyphenols. researchgate.net
Acidified Methanol (e.g., 0.1% HCl or Formic Acid)Improves the stability of phenolic acids and enhances extraction from cell vacuoles. researchgate.netTargeted extraction of phenolic acids and anthocyanins.

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate this compound. Various chromatographic techniques are employed for this purpose, leveraging differences in polarity, size, and affinity. mdpi.com

Column chromatography using macroporous resins is a common first step for the preliminary separation and enrichment of flavonoids and phenolic acids from plant extracts. nih.gov Subsequently, high-performance liquid chromatography (HPLC) is the method of choice for high-resolution separation and purification. mdpi.com For more challenging separations or large-scale purification, high-speed counter-current chromatography (HSCCC) offers a valuable alternative. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for high recovery rates. nih.govresearchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once this compound is isolated in a pure form, its definitive structure is determined using a combination of advanced spectroscopic and spectrometric methods.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a particularly powerful platform. jmb.or.kr This technique provides high-resolution mass measurements, allowing for the confident determination of the molecular formula of this compound. mdpi.com

The mass spectrometer can be operated in different modes, such as positive or negative electrospray ionization (ESI), to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. jmb.or.krresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing characteristic fragment ions that offer valuable clues about the compound's substructures. frontiersin.org This fragmentation pattern can be used in both targeted approaches to confirm the presence of a known compound and untargeted metabolomics studies to identify novel compounds within an extract. nih.gov

Table 2: Illustrative UPLC-Q-TOF-MS Data for a Phenolic Acid
ParameterDescriptionExample Value
Retention Time (RT)Time taken for the compound to elute from the UPLC column.5.82 min
Ionization ModeMethod used to ionize the molecule (e.g., ESI- or ESI+).Negative ESI
Precursor Ion [M-H]⁻Mass-to-charge ratio of the deprotonated parent molecule.m/z 179.0344
Molecular FormulaElemental composition derived from high-resolution mass.C₉H₈O₄
Key MS/MS FragmentsCharacteristic ions produced by fragmentation of the precursor ion.m/z 135.0446 ([M-H-CO₂]⁻), m/z 107.0491

Note: The data in this table is illustrative for a common phenolic acid (Caffeic Acid) to demonstrate the type of information obtained from the analysis.

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete atomic connectivity and stereochemistry of a molecule. High-resolution 1H and 13C NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the structure. nih.gov

For a complex structure like this compound, two-dimensional (2D) NMR techniques are essential. nih.gov

Correlation Spectroscopy (COSY) identifies proton-proton (H-H) spin couplings, helping to map out adjacent protons. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between carbons and protons (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule. mdpi.com

To determine the relative stereochemistry, advanced methods like the Nuclear Overhauser Effect (NOE) are used. wordpress.com NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect protons that are close to each other in space, even if they are not directly connected through bonds. This information is crucial for assigning the orientation of substituents, particularly in rigid cyclic systems or across double bonds. wordpress.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems present in phenolic acids. nih.gov Caffeic acid and its derivatives, which share structural similarities with other phenolic acids, exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net For instance, the UV spectrum of caffeic acid in methanol typically shows absorption bands around 217, 243, 295, and 327 nm. ceon.rs

The position and intensity of these absorption bands are sensitive to the solvent and the pH of the medium, which can affect the ionization state of the phenolic hydroxyl groups. nih.govrsc.org This technique serves as a rapid and simple method for the initial characterization of the isolated compound and can be used for quantification during the fractionation process.

Purity Assessment and Quantitative Determination Methodologies

The determination of this compound's purity and its quantification in various matrices are achieved through several validated analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a widely used method for both qualitative and quantitative analysis of phenolic compounds. nih.govnih.govmdpi.com The separation is typically achieved on a reverse-phase C18 column. nih.govnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile tool for the purity assessment of natural products. cabidigitallibrary.orgnih.gov This technique allows for the direct measurement of a compound's purity without the need for an identical reference standard, by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.govresearchgate.net UPLC-MS/MS is particularly valuable for the simultaneous quantification of multiple components in complex mixtures and for detecting trace-level impurities. nih.govnih.gov

Detailed research findings have established specific parameters for these methods to ensure accuracy and reproducibility. For instance, HPLC methods are validated for linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). mdpi.comnih.gov

Below are interactive data tables summarizing typical parameters and findings from methodological studies on compounds structurally related to this compound, which serve as a reference for its analysis.

Table 1: HPLC Method Parameters for Quantitative Analysis

ParameterValue
Column Reverse-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol and 0.2% aqueous formic acid
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm - 340 nm (DAD)
Linearity (r²) > 0.9990
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 2%
Accuracy (Recovery) 97–105%

Table 2: UPLC-MS/MS Method Validation Data

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Compound A0.05 - 5.00.0150.052
Compound B0.02 - 2.50.0060.020
Compound C0.10 - 10.00.0230.070

Table 3: qNMR Purity Assessment Parameters

ParameterSpecification
Solvent DMSO-d₆
Internal Standard Dichloromethane or Maleic acid
Pulse Sequence Zg30
Relaxation Delay (D1) 10 s
Number of Scans 16

Biosynthetic Pathways and Precursor Metabolism of Globeflowery Acid

Enzymatic Catalysis and Intermediates in Phenolic Acid Biosynthesis

The synthesis of Globeflowery acid is rooted in the broader pathways of phenolic acid formation, which are responsible for a wide array of plant natural products. These pathways convert simple molecules derived from primary metabolism into complex aromatic structures.

The journey to this compound begins with the shikimate pathway, a core metabolic route in plants and microorganisms that produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine serves as the primary precursor for the vast majority of phenylpropanoids and benzenoids. researchgate.net

The general phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of phenylalanine to form trans-cinnamic acid. This step is a critical entry point, diverting carbon from primary metabolism to the synthesis of thousands of specialized secondary metabolites. Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.net This molecule can then be activated by 4-coumaroyl-CoA ligase (4CL) to form p-coumaroyl-CoA, a central intermediate that stands at the crossroads of various biosynthetic branches, leading to flavonoids, lignins, and benzoic acids. researchgate.net

The formation of benzoic acid (C6–C1) from cinnamic acid (C6–C3) requires the shortening of the three-carbon side chain by two carbons. This is proposed to occur via two main routes: a CoA-dependent β-oxidative pathway and a CoA-independent, non-β-oxidative pathway.

In the context of Trollius species, phenolic acids like this compound are known to be derivatives of p-hydroxybenzoic acid. nih.gov The biosynthesis of p-hydroxybenzoic acid itself can occur from p-coumaric acid, branching off the central phenylpropanoid pathway. The subsequent modifications of the benzoic acid core, through hydroxylation, methylation, and other enzymatic steps, lead to the specific benzoic acid derivatives that serve as immediate precursors for compounds like this compound.

Bioconversion and Interconversion Dynamics of this compound and its Analogues

The final stages of this compound biosynthesis involve the structural modification of its immediate precursors. These reactions, including cyclizations and glycosylation/deglycosylation, are key to creating the final active molecule and its storage forms.

Prothis compound is the direct precursor to this compound. Research on the chemical constituents of Trollius chinensis consistently identifies both Prothis compound and this compound, with their structural relationship suggesting a direct conversion. nih.govnanotempertech.com While the specific enzymatic mechanism for the cyclization or structural rearrangement that converts Prothis compound into this compound has not been fully elucidated in planta, the transformation is a critical step in the biosynthetic sequence. This conversion highlights the dynamic nature of secondary metabolite production, where one compound is enzymatically modified to produce a related analogue.

Glycosylation, the attachment of sugar moieties to a molecule, is a common mechanism in plants for increasing the water solubility and stability of secondary metabolites and for regulating their biological activity. Trolloside is the glycosylated form of Prothis compound. nih.gov

The interconversion between these forms is a key dynamic. The biosynthesis of Trolloside involves the transfer of a sugar group to Prothis compound, a reaction catalyzed by a glycosyltransferase. Conversely, the removal of this sugar moiety, a process known as deglycosylation, yields Prothis compound. This hydrolysis is catalyzed by glycosidase enzymes. nih.govbvsalud.org Studies on the biotransformation of extracts from Trollius chinensis have shown that intestinal bacteria can perform O-deglycosylation, converting Trolloside into Prothis compound. researchgate.netnih.gov This demonstrates the lability of the O-glycosidic bond and supports the role of deglycosylation as a mechanism for releasing the aglycone (Prothis compound), which can then be converted to this compound. researchgate.netnih.gov

Regulatory Mechanisms of this compound Biosynthesis in Plant Systems

The production of this compound and other phenolic compounds is tightly regulated within the plant to respond to developmental cues and environmental stresses. This regulation occurs primarily at the level of gene transcription, controlling the expression of key biosynthetic enzymes.

Studies comparing different Trollius species have revealed that the biosynthesis of polyphenols, including phenolic acids, is differentially regulated, leading to significant variations in the quantities of these compounds. frontiersin.org This indicates the presence of specific regulatory networks controlling the metabolic flux through the pathway.

In general, the phenylpropanoid pathway is controlled by a complex of transcription factors, most notably those from the R2R3-MYB family. These transcription factors bind to specific recognition sites in the promoters of biosynthetic genes (like PAL, C4H, and 4CL), thereby activating or repressing their expression in a coordinated manner. While the specific MYB regulators that control this compound biosynthesis in Trollius have not yet been identified, this established model of transcriptional control is the most likely mechanism governing its production. This regulation allows the plant to modulate the synthesis of this compound in response to factors such as pathogen attack, UV light exposure, and pollinator signaling.

Compound and Enzyme Tables

Table 1: Key Compounds in the Biosynthesis of this compound

Compound Name Chemical Class Role in Pathway
Phenylalanine Aromatic Amino Acid Primary precursor from the Shikimate Pathway
trans-Cinnamic Acid Phenylpropanoid Product of Phenylalanine deamination; entry-point intermediate
p-Coumaric Acid Phenylpropanoid Hydroxylated intermediate
p-Hydroxybenzoic Acid Benzoic Acid Core precursor for phenolic acids in Trollius
Trolloside Phenolic Acid Glycoside Glycosylated (storage) form of Prothis compound nih.gov
Prothis compound Phenolic Acid Aglycone form of Trolloside; direct precursor to this compound nih.gov

Table 2: Key Enzymes and Enzyme Families in this compound Biosynthesis

Enzyme / Family Abbreviation Function
Phenylalanine ammonia-lyase PAL Catalyzes the conversion of Phenylalanine to Cinnamic acid researchgate.net
Cinnamic acid 4-hydroxylase C4H Catalyzes the hydroxylation of Cinnamic acid to p-Coumaric acid researchgate.net
4-Coumaroyl-CoA ligase 4CL Activates p-Coumaric acid to p-Coumaroyl-CoA researchgate.net
Glycosyltransferases - Catalyze the addition of sugar moieties (e.g., Prothis compound to Trolloside)
Glycosidases - Catalyze the removal of sugar moieties (e.g., Trolloside to Prothis compound) nih.govbvsalud.org
R2R3-MYB Transcription Factors - Regulate the expression of genes in the phenylpropanoid pathway

Chemical Synthesis and Derivatization Strategies for Globeflowery Acid and Analogues

Total Synthesis Approaches to Globeflowery Acid (Conceptual)

While a specific total synthesis of this compound has not been detailed in published literature, a conceptual pathway can be proposed based on established synthetic methodologies for chroman and phenolic acid derivatives. A plausible retrosynthetic analysis would disconnect the chroman ring and the carboxylic acid moiety.

A potential forward synthesis could involve the following key steps:

Formation of a substituted phenol (B47542): The synthesis would likely begin with a suitably substituted benzene (B151609) ring, for instance, a derivative of 3-hydroxy-5-methoxybenzoic acid.

Introduction of the dimethylallyl group: A Friedel-Crafts-type alkylation or a related reaction could be employed to introduce the 3,3-dimethylallyl group onto the aromatic ring, ortho to the hydroxyl group.

Cyclization to form the chroman ring: An intramolecular cyclization, possibly acid-catalyzed, of the resulting prenylated phenol would yield the 2,2-dimethylchroman (B156738) ring system.

Carboxylation: The final step would involve the introduction of the carboxylic acid group at the C-6 position. This could potentially be achieved through formylation followed by oxidation, or via a direct carboxylation method.

This conceptual pathway leverages common reactions in organic synthesis and provides a logical route to this compound from simpler, commercially available starting materials.

Semi-Synthetic Derivatization of Natural Precursors

A more direct route to obtaining this compound involves the derivatization of its naturally occurring glycoside precursor, trollioside. semanticscholar.org Trollioside is also found in Trollius chinensis and can be hydrolyzed to yield this compound. semanticscholar.org

Acid Hydrolysis of Trollioside: Treatment of trollioside with an acid catalyst cleaves the glycosidic bond, releasing the glucose molecule and forming this compound. semanticscholar.org This method represents a straightforward semi-synthetic approach, utilizing a readily available natural product as the starting material.

Further derivatization of this compound itself can lead to the generation of various analogues. Standard esterification or amidation reactions of the carboxylic acid group could produce a library of new compounds for structure-activity relationship studies.

Synthetic Routes to Structurally Related Phenolic Acids and Chroman Derivatives (e.g., Veratric Acid synthesis)

The synthesis of structurally related compounds provides valuable insights into potential strategies for this compound synthesis.

Synthesis of Veratric Acid:

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic acid derivative also found in Trollius chinensis. tandfonline.comresearchgate.net Several synthetic routes have been established for its preparation.

One common method involves the methylation of vanillin (B372448) to produce veratraldehyde, which is then oxidized to veratric acid. scribd.com Another approach starts with acetovanillon, which is methylated and subsequently oxidized to yield veratric acid. researchgate.netacs.org

A patented method describes the synthesis of veratric acid from veratraldehyde using an alkali and an aldehyde in an alcohol-water solvent, followed by acidification. google.compatsnap.com This process is highlighted as being more environmentally friendly by avoiding the use of hazardous reagents. patsnap.com

Interactive Table: Synthetic Routes to Veratric Acid

Starting MaterialKey ReagentsProductReference(s)
VanillinMethylating agent, Oxidizing agentVeratric Acid scribd.com
AcetovanillonDimethylsulfate, Sodium hypochloriteVeratric Acid researchgate.netacs.org
VeratraldehydeAlkali, Aldehyde, AcidVeratric Acid google.compatsnap.com

Synthesis of Chroman Derivatives:

The chroman scaffold is a key structural feature of this compound. Various methods for the synthesis of chroman derivatives have been developed.

A one-pot process for synthesizing chroman derivatives involves the reaction of a salicylaldehyde (B1680747) with a styrene (B11656) derivative and trimethyl orthoformate in the presence of a Lewis or Brønsted acid. iitb.ac.in Another strategy utilizes a cesium carbonate-catalyzed domino reaction of 2'-hydroxychalcones with allenoates to construct functionalized chromene and chroman derivatives. acs.org Microwave-assisted synthesis has also been employed for the efficient one-step production of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes. acs.org More recently, a visible-light-driven, metal-free method has been described for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org

Regioselective and Stereoselective Synthesis Methodologies for this compound Analogues

The development of regioselective and stereoselective synthetic methods is crucial for creating specific analogues of this compound with defined three-dimensional structures.

Enzymatic reactions offer a high degree of selectivity. For instance, phenolic acid decarboxylases have been used for the regioselective β-carboxylation of para-hydroxystyrene derivatives to produce (E)-cinnamic acids. nih.gov Similarly, benzoic acid (de)carboxylases can catalyze the regioselective ortho-carboxylation of phenols. acs.org Such enzymatic approaches could potentially be adapted for the selective modification of phenolic precursors to this compound analogues.

In non-enzymatic synthesis, regioselectivity can be achieved through the careful choice of directing groups and reaction conditions. For example, the synthesis of 1,4-disubstituted 1,2,3-triazole hybrids containing phenolic moieties has been achieved with high regioselectivity using a copper(I)-catalyzed click chemistry approach. mdpi.com The glycosylation of polyphenols, which often presents a challenge in terms of regioselectivity, can be controlled using specific glycosyltransferases. acs.org

For the chroman ring system, stereoselective synthesis is important when chiral centers are present. While this compound itself is achiral, the synthesis of analogues with substituents on the heterocyclic ring would require stereocontrolled methods to obtain specific enantiomers or diastereomers.

In Vitro Biological Activities and Mechanistic Insights of Globeflowery Acid

Anti-inflammatory Pathways in Cellular Models

The anti-inflammatory properties of Globeflowery acid have been investigated using macrophage cell lines, which are pivotal in the inflammatory response. researchgate.net

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common in vitro model for inflammation, this compound has demonstrated notable anti-inflammatory effects. researchgate.netmdpi.com Phenolic acids from Trollius chinensis, including this compound, have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net

Furthermore, research on compounds from Trollius chinensis revealed that at both higher and lower concentrations, all tested compounds, including prothis compound, led to a decrease in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by nearly 50%. researchgate.net These cytokines are crucial drivers of the inflammatory cascade. mdpi.comjpionline.org Specifically, prothis compound, a related phenolic acid, showed inhibitory effects on the release of NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells. researchgate.net This suggests that this compound likely shares a similar capacity to modulate these key inflammatory molecules.

Conceptually, the anti-inflammatory effects of phenolic acids like this compound are thought to stem from their ability to modulate upstream signaling pathways that control the expression of inflammatory genes. One of the central pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. mdpi.commdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS (which produces NO), and COX-2. mdpi.comnih.gov

Flavones, another class of compounds found in Trollius chinensis, are known to inhibit the phosphorylation of the p65 subunit of NF-κB, which is necessary for its transcriptional activity. mdpi.com It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism, by interfering with the activation of the NF-κB pathway, thereby reducing the expression of downstream inflammatory mediators. Another potential target is the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a critical role in regulating the inflammatory response. mdpi.comnih.gov

Antimicrobial Research in Bacterial Pathogen Models

This compound has also been evaluated for its potential to combat bacterial pathogens.

The primary mechanism by which many antimicrobial compounds, particularly peptides and organic acids, exert their effects is through the disruption of the bacterial cell membrane. frontiersin.orgfrontiersin.org This disruption increases membrane permeability, leading to the leakage of essential intracellular components such as nucleic acids and soluble proteins, ultimately resulting in bacterial cell death. mdpi.commdpi.com

Organic acids can penetrate the bacterial cell and, once inside, disrupt normal physiological processes. Some organic acids can increase the permeability of the cell membrane, which can enhance the entry of other antimicrobial agents. mdpi.com This action often involves interaction with membrane proteins and interference with cellular energy metabolism. mdpi.com While direct studies on this compound's effect on bacterial membranes are limited, this is a common mechanism for similar compounds. The process often begins with the antimicrobial agent binding to the negatively charged bacterial cell surface, followed by insertion into the lipid bilayer, which compromises its integrity. frontiersin.orgplos.org

Research has demonstrated the inhibitory activity of prothis compound, an isomer of this compound, against specific and clinically relevant bacterial strains. mdpi.com It has shown activity against Pseudomonas aeruginosa, a gram-negative bacterium known for its resistance to multiple antibiotics, and Staphylococcus aureus, a gram-positive bacterium that can cause a wide range of infections. mdpi.comnih.govmdpi.com

The minimum inhibitory concentration (MIC) values for prothis compound have been reported as 16 mg/L for Pseudomonas aeruginosa and 200 mg/L for Staphylococcus aureus. mdpi.com These findings highlight the potential of this compound and its related compounds as antimicrobial agents.

Antiviral Research in Cell Culture Systems

The antiviral potential of compounds from Trollius chinensis has been an area of active investigation. semanticscholar.orgnih.govnih.gov this compound itself has demonstrated significant antiviral activity against the influenza A virus, with a reported IC50 value of 42.1 μg/mL. mdpi.com In comparison, its precursor, prothis compound, showed weaker antiviral activity against parainfluenza virus type 3 (Para 3), with an IC50 of 184.2 μg/mL. mdpi.comsemanticscholar.org

The plant from which this compound is derived, Trollius chinensis, has a history of use in traditional medicine for treating respiratory infections. tandfonline.comrjptonline.org Extracts from the plant have shown inhibitory effects against a range of viruses, including influenza virus. semanticscholar.orgrjptonline.org The antiviral activity of the plant's constituents is attributed to various phytochemicals, including flavonoids and phenolic acids. nih.govrjptonline.org

Inhibition of Viral Replication in Specific Viral Models (e.g., Parainfluenza type 3, Influenza A virus)

This compound has demonstrated notable antiviral effects in in-vitro studies, particularly against the Influenza A virus. Research has quantified its inhibitory capacity, establishing its potential as an antiviral agent. Specifically, against the Influenza A (H1N1) virus, this compound exhibits significant antiviral activity with a 50% inhibitory concentration (IC₅₀) value of 42.1 μg/mL. vulcanchem.commdpi.commdpi.com This level of efficacy is comparable to that of the antiviral drug ribavirin, which has an IC₅₀ of 38.7 μg/mL against the same virus. vulcanchem.com

In contrast, studies focusing on the Parainfluenza type 3 (Para 3) virus have more frequently highlighted the activity of related compounds from Trollius chinensis. While this compound's specific inhibitory concentration against Para 3 is not prominently documented in the reviewed literature, its precursor, prothis compound, has been shown to possess weak activity against this virus, with an IC₅₀ value of 184.2 μg/mL. mdpi.commdpi.com Other compounds isolated from the same plant, such as the flavonoids orientin (B1677486) and vitexin, have shown more potent activity against the Para 3 virus. nih.govresearchgate.netaminer.org

Interactive Table: In Vitro Antiviral Activity of this compound

Compound Virus Model IC₅₀ (μg/mL)
This compound Influenza A (H1N1) 42.1 vulcanchem.commdpi.commdpi.com
Ribavirin (Control) Influenza A (H1N1) 38.7 vulcanchem.com

Mechanisms of Antiviral Action (Conceptual)

The precise mechanisms through which this compound exerts its antiviral effects are a subject of ongoing scientific investigation. Based on its structure as a phenolic acid and studies of similar compounds, several conceptual mechanisms can be proposed.

A primary suggested mechanism is the interference with the initial stages of viral infection: attachment and entry into the host cell. mdpi.com For enveloped viruses like influenza, this process is mediated by viral surface proteins, such as hemagglutinin, which binds to sialic acid receptors on the host cell surface. vulcanchem.comnih.gov It is hypothesized that this compound may interfere with this binding, thereby preventing the virus from entering the cell and initiating replication. vulcanchem.com

Another potential mechanism is the inhibition of viral enzymes essential for replication and release. For instance, many phenolic acids are known to inhibit the neuraminidase enzyme of the influenza virus. nih.gov Neuraminidase is crucial for the release of newly formed virus particles from an infected cell, allowing them to spread and infect other cells. By blocking neuraminidase activity, this compound could effectively trap the virions at the cell surface, halting the progression of the infection. nih.gov

Furthermore, viral replication can be suppressed by host-cell-mediated responses. Some natural compounds are known to activate cellular defense mechanisms, such as the production of interferons or the activation of antiviral proteins like the zinc finger antiviral protein (ZAP) or the oligoadenylate (B1213165) synthetase (OAS1) pathway, which can degrade viral RNA and inhibit protein synthesis. nih.govnih.govplos.org While direct evidence for this compound is pending, it is conceivable that it could modulate host innate immune pathways to create an antiviral state within the cell.

Comparative Analysis of Biological Activities with Related Phenolic Acids (Prothis compound, Trolloside)

This compound, prothis compound, and trolloside are three structurally related phenolic acids isolated from the flowers of Trollius chinensis. mdpi.commdpi.com Their structural differences, particularly the cyclization in this compound and the glycosylation in trolloside, lead to variations in their biological activities. vulcanchem.commdpi.com

Pharmacological studies have revealed distinct antiviral profiles for these compounds. This compound shows significant activity against the Influenza A virus, whereas prothis compound demonstrates weak activity against the Parainfluenza type 3 virus. mdpi.commdpi.com Trolloside has been noted for its moderate inhibitory effect against the bacterium Streptococcus pneumoniae, but its specific antiviral activity is less characterized in the available research. mdpi.commdpi.com

The difference in antiviral potency can be attributed to their molecular structures. The intramolecular cyclization that converts prothis compound into this compound may create a more rigid structure that fits better into the active site of a viral target protein, such as hemagglutinin, leading to its more potent anti-influenza activity. vulcanchem.commdpi.com Prothis compound's additional hydroxyl group, which is absent in this compound, increases its polarity, which may influence its interaction with viral targets and contribute to its different activity profile. vulcanchem.com

Interactive Table: Comparative Biological Activities

Compound Chemical Relationship Primary In Vitro Activity Noted IC₅₀ / MIC
This compound Intramolecularly cyclized isomer of Prothis compound mdpi.com Antiviral (Influenza A) mdpi.commdpi.com IC₅₀: 42.1 μg/mL mdpi.commdpi.com
Prothis compound Isomer of this compound mdpi.com Antiviral (Parainfluenza 3) mdpi.commdpi.com IC₅₀: 184.2 μg/mL mdpi.commdpi.com
Trolloside Glycosylated form of Prothis compound mdpi.com Antibacterial (Streptococcus pneumoniae) mdpi.commdpi.com MIC: 128 mg/L mdpi.commdpi.com

Structure Activity Relationship Sar Studies of Globeflowery Acid

Correlating Specific Structural Features with Biological Responses

The unique arrangement of functional groups and ring systems in Globeflowery acid is directly responsible for its biological profile.

Phenolic acids are a class of compounds whose biological activities are heavily influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on their aromatic rings. naturalpoland.commdpi.com The antioxidant capacity of these compounds, for instance, is often attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to neutralize free radicals. naturalpoland.commdpi.comvulcanchem.com The resulting radical is stabilized through resonance across the aromatic ring. vulcanchem.com

In this compound, the hydroxyl group on the benzene (B151609) ring is a key contributor to its antioxidant and anti-inflammatory activities. vulcanchem.com Studies on related phenolic compounds have consistently shown that a higher number of phenolic hydroxyl groups generally confers increased antioxidant effects. nih.govnih.gov The methoxy group also plays a role in modulating the electronic properties and lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with biological targets. vulcanchem.commdpi.com For example, in murine macrophage models, this compound was found to suppress nitric oxide (NO) production by 58% at a concentration of 50 μM, an effect tied to its specific hydroxylation and methoxylation pattern. vulcanchem.com

This compound features a chroman ring system (specifically, an 8-methoxy-2,2-dimethylchroman-6-carboxylic acid structure). mdpi.com The chroman ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including various flavonoids. ijrpc.comresearchgate.net This rigid, bicyclic system significantly influences the molecule's three-dimensional shape, which in turn dictates how it can bind to and interact with biological receptors and enzymes. ijrpc.com

The formation of the chroman ring in this compound is a critical structural distinction from its biosynthetic precursor, Prothis compound. mdpi.com Prothis compound contains a prenyl side chain that, under acidic conditions, undergoes intramolecular cyclization to form the chroman ring of this compound. mdpi.com Research on similar compounds suggests that the cyclization of a prenyl group into a chroman-like ring can enhance or alter biological activity. bohrium.com This structural modification locks the side chain into a more rigid conformation, potentially leading to a more specific and higher-affinity interaction with its molecular targets.

Comparative SAR Analysis with Prothis compound and Trolloside

Comparing this compound with its close structural relatives, Prothis compound and Trolloside, provides a clear illustration of how subtle structural changes like isomerism and glycosylation can lead to significant differences in biological activity.

This compound (GA) and Prothis compound (PA) are isomers, while Trolloside (TS) is a glycosylated form of Prothis compound. mdpi.com

Isomerism (this compound vs. Prothis compound): Prothis compound possesses a free prenyl side chain and an additional hydroxyl group where this compound has its chroman ring ether linkage. vulcanchem.com This seemingly minor difference has a notable impact on their biological activities. For instance, Prothis compound exhibits stronger anti-inflammatory activity, reducing nitric oxide (NO) production by 68% compared to this compound's 58% at the same concentration. vulcanchem.com This suggests the additional free hydroxyl group in Prothis compound enhances this particular effect. Conversely, this compound shows significantly better antiviral activity against the influenza A virus, with an IC₅₀ value of 42.1 μg/mL, whereas Prothis compound has only weak antiviral effects. mdpi.com This highlights that the rigid chroman structure of this compound is more favorable for antiviral action.

Glycosylation (Prothis compound vs. Trolloside): Trolloside is formed by the addition of a glucose molecule to the hydroxyl group of Prothis compound. mdpi.comresearchgate.net This glycosylation dramatically increases the molecule's polarity and molecular weight. mdpi.comnih.gov As a result, its biological and pharmacokinetic properties are altered. While Prothis compound is absorbed mainly through passive diffusion, the bulky and polar sugar moiety in Trolloside can affect its transport across cell membranes and its interaction with targets. mdpi.comresearchgate.net For example, Trolloside shows a moderate inhibitory effect against Streptococcus pneumoniae, a different activity profile compared to its aglycone, Prothis compound, which is more effective against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com

The following table summarizes the key structural and biological differences between these three related compounds.

FeatureProthis compound (PA)This compound (GA)Trolloside (TS)
Structure p-hydroxy acid derivative with a prenyl side chain. mdpi.comIntramolecularly cyclized isomer of PA with a chroman ring. mdpi.comGlycosylated form of PA. mdpi.com
Molecular Weight ( g/mol ) 328.3 vulcanchem.com342.3 vulcanchem.com454.4 vulcanchem.com
Polarity (TPSA Ų) 79.8 vulcanchem.com89.6 vulcanchem.com146.2 vulcanchem.com
Anti-inflammatory (NO Reduction) 68% at 50 μM vulcanchem.com58% at 50 μM vulcanchem.comData not specified
Antiviral (Influenza A IC₅₀) Weak activity mdpi.com42.1 μg/mL mdpi.comData not specified
Antibacterial Activity P. aeruginosa, S. aureus mdpi.comData not specifiedS. pneumoniae mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. medcraveonline.comresearchgate.net For this compound, a conceptual QSAR study would involve the following steps:

Dataset Assembly: A series of this compound analogues would be synthesized or identified. These analogues would feature systematic variations, such as altering the position or type of substituents on the aromatic or chroman rings. The biological activity of each compound (e.g., IC₅₀ for antioxidant or anti-inflammatory activity) would be experimentally measured. jst.go.jp

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, would be calculated using specialized software. jddtonline.info These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) properties. jddtonline.infojcpjournal.org

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors (the independent variables) with the measured biological activity (the dependent variable). jcpjournal.orgmdpi.com

Validation and Prediction: The resulting QSAR model is rigorously validated to ensure its statistical significance and predictive power, often using metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). jddtonline.infonih.gov A robust model could then be used to predict the biological activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. medcraveonline.com

Ligand-Receptor Interaction Studies through Molecular Docking (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the active site of a second molecule (the receptor, typically a protein or enzyme). chesci.comfrontiersin.org A conceptual molecular docking study for this compound would provide a three-dimensional model of its interaction with a biological target, offering a plausible explanation for its activity at the molecular level.

The process would conceptually involve:

Structure Preparation: Obtaining the 3D crystal structure of a relevant biological target from a database like the Protein Data Bank (PDB). For example, to study its anti-inflammatory effects, the enzyme inducible nitric oxide synthase (iNOS) could be a target. The 3D structure of this compound would be generated and energetically minimized. who.int

Docking Simulation: Using docking software (e.g., AutoDock, MOE), the this compound molecule would be placed into the defined binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand within the site, calculating a "docking score" or binding energy for each pose. who.intresearchgate.net The pose with the lowest binding energy is typically considered the most probable binding mode. chesci.com

Interaction Analysis: The best-ranked docking pose would be visualized and analyzed to identify key intermolecular interactions. This analysis would reveal which amino acid residues in the receptor's active site are forming hydrogen bonds, hydrophobic interactions, or electrostatic interactions with specific functional groups on the this compound molecule, such as its hydroxyl group or the oxygen in the chroman ring. researchgate.netmdpi.com

Such a study could hypothetically reveal that the chroman ring fits into a hydrophobic pocket of the enzyme while the phenolic hydroxyl group forms a critical hydrogen bond with a key residue, thereby inhibiting the enzyme's function. This information is invaluable for rational drug design, as it would allow researchers to propose specific modifications to the this compound structure to enhance these interactions and improve its inhibitory potency. researchgate.net

Pharmacokinetic Aspects in Preclinical and in Vitro Models

Absorption Studies in Epithelial Cell Monolayer Models (e.g., Caco-2 Cell Monolayer Model)

The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal absorption of compounds in humans. nih.govmedtechbcn.comservice.gov.uk These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.govmdpi.com

Research utilizing the Caco-2 cell model has demonstrated that globeflowery acid is well-absorbed. mdpi.comnih.govsemanticscholar.org Studies investigating the transport of this compound across Caco-2 cell monolayers have provided insights into its absorption mechanisms and kinetics. mdpi.comsemanticscholar.org

The primary mechanism for the transport of this compound across the intestinal epithelium is passive diffusion. mdpi.comtandfonline.com This is supported by several key findings from Caco-2 cell monolayer studies. The transport of this compound across the cell monolayer shows a linear relationship with both time and concentration. mdpi.comsemanticscholar.org Furthermore, the ratio of the apparent permeability coefficient (Papp) from the apical (AP) to basolateral (BL) direction to the Papp from the BL to AP direction is approximately 1. mdpi.com This indicates that active transport or efflux mechanisms are not significantly involved in its absorption. mdpi.com The absorption efficiency of phenolic acids like this compound is inversely correlated with their molecular weight and polarity. vulcanchem.com

The absorption of this compound across the Caco-2 cell monolayer is both time- and concentration-dependent. mdpi.comnih.govsemanticscholar.org Studies have shown a consistent increase in the amount of this compound transported across the monolayer over time. mdpi.com Similarly, as the initial concentration of this compound on the apical side of the monolayer increases, the rate of its appearance on the basolateral side also increases. mdpi.comsemanticscholar.org This dose-dependent transport further supports the role of passive diffusion as the main absorption mechanism. ucla.edunih.govlitfl.communi.cz

Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Cell Monolayer Model

Compound Direction Papp (cm/s)
This compound Apical to Basolateral 1.18 × 10⁻⁵ vulcanchem.com

This table presents the apparent permeability coefficient (Papp) for this compound, indicating its high permeability across the Caco-2 cell monolayer.

Table 2: Comparative Absorption Parameters of Phenolic Acids in Caco-2 Models

Compound Molecular Weight (g/mol) TPSA (Ų) Papp (AP→BL) (cm/s)
Prothis compound (PA) 328.3 79.8 >1 x 10⁻⁶
This compound (GA) 342.3 89.6 1.18 x 10⁻⁵ vulcanchem.com
Trolloside (TS) 454.4 146.2 <1 x 10⁻⁶

This table compares the molecular weight, topological polar surface area (TPSA), and apparent permeability coefficient (Papp) of this compound with related phenolic acids, illustrating the structure-absorption relationship. vulcanchem.com

Metabolism and Biotransformation in Gut Microbiota Models

The gut microbiota plays a crucial role in the metabolism and biotransformation of many ingested compounds, including phenolic acids. frontiersin.orgnih.govnih.gov The diverse enzymatic activities of intestinal bacteria can significantly alter the structure and stability of these compounds, influencing their subsequent absorption and physiological effects. nih.gov

In vitro studies simulating the gastrointestinal environment have indicated that the intestinal bacterial flora contributes to the metabolism of phenolic compounds. researchgate.net While specific studies focusing solely on the biotransformation of this compound by gut microbiota are limited, research on related phenolic acids from Trollius chinensis suggests that intestinal bacteria can hydrolyze glycosidic bonds and perform other transformations. semanticscholar.org For instance, trollioside, a glycosylated form of prothis compound, can be hydrolyzed by cellulase, an enzyme present in some gut bacteria, to yield prothis compound and glucose. semanticscholar.org Given the structural similarities, it is conceivable that gut bacteria could also modify this compound, potentially altering its bioavailability and activity. The metabolic activities of gut bacteria such as Lactobacillus and Bifidobacterium are known to influence the transformation of various dietary compounds. frontiersin.orgmdpi.com

Distribution Studies in Preclinical Models (Conceptual, ex vivo tissue analysis in animal models if relevant to chemical fate, not therapeutic effect)

Following absorption, a compound is distributed throughout the body via the systemic circulation. Preclinical studies, often involving rodent models, are used to investigate the tissue distribution of compounds. While specific in vivo distribution data for this compound is not extensively detailed in the available literature, the principles of pharmacokinetics suggest that due to its moderate lipophilicity, it would likely distribute to various tissues. The extent of this distribution would be influenced by factors such as blood flow to the tissues, the compound's affinity for plasma proteins, and its ability to cross cell membranes. Ex vivo analysis of tissues harvested after administration would be the standard method to determine the concentration of this compound in different organs, providing insights into its potential sites of action or accumulation.

Excretion Pathways and Metabolite Identification in Research Models (Conceptual)

The elimination of a compound and its metabolites from the body is the final step in its pharmacokinetic journey. This process, primarily occurring through renal (urine) and/or biliary (feces) excretion, is crucial for preventing the accumulation of the compound to potentially toxic levels. For phenolic acids like this compound, excretion pathways would likely involve both the unchanged parent compound and its metabolites.

In research models, the identification of metabolites is typically achieved by analyzing urine and feces collected after the administration of the compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to separate and identify the chemical structures of these metabolites. For this compound, potential metabolic transformations could include glucuronidation, sulfation, or methylation of its hydroxyl groups, which are common metabolic pathways for phenolic compounds aimed at increasing their water solubility and facilitating their excretion. The identification of these metabolites would provide a more complete picture of the fate of this compound in the body.

Advanced Analytical Methodologies in Globeflowery Acid Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are foundational techniques for the analysis of acidic compounds in Trollius species. wikipedia.orgopenaccessjournals.com HPLC separates components from a mixture dissolved in a liquid mobile phase by passing them through a solid stationary phase packed into a column. wikipedia.orgresearchgate.net UPLC operates on the same principle but utilizes columns packed with smaller particles (typically less than 2 µm), which, when combined with higher operating pressures, results in significantly increased resolution, speed, and sensitivity. waters.comresearchgate.netaustinpublishinggroup.com This enhancement is particularly beneficial for resolving the complex array of phenolic acids and flavonoids present in Trollius extracts. mdpi.com

UPLC systems offer faster analysis times and improved peak resolution compared to traditional HPLC, which is advantageous for high-throughput screening and detailed metabolic profiling. austinpublishinggroup.commalvernpanalytical.com In the context of Globeflowery acid research, studies have successfully employed both HPLC and UPLC systems coupled with various detectors to profile the polyphenols in species like Trollius chinensis and Trollius ledebourii. mdpi.comdntb.gov.ua

Developing a robust analytical method is a critical first step for the reliable analysis of this compound in complex plant extracts. sigmaaldrich.com The process involves the systematic optimization of several parameters to achieve the desired separation. drawellanalytical.com Key considerations include the selection of an appropriate stationary phase (column), mobile phase composition (including solvents and pH), column temperature, and flow rate. drawellanalytical.comijpsjournal.com

For the analysis of acidic compounds from Trollius species, method development often begins with selecting a suitable column, such as a C18 column, and optimizing the mobile phase, which typically consists of an aqueous solvent (often with an acid modifier like formic acid to ensure acids are in a consistent protonation state) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comijpsjournal.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly required to effectively separate the wide range of compounds with varying polarities found in these complex mixtures. researchgate.net

Validation ensures the analytical method is accurate, precise, and reliable for its intended purpose. This involves assessing parameters such as linearity, sensitivity (limit of detection and quantification), accuracy, and precision. For instance, in a study profiling polyphenols from Trollius species, a method was validated using a library of reference standards to ensure accurate quantification. mdpi.com

TechniqueColumn TypeMobile Phase ExampleKey Application in Trollius ResearchReference
HPLC-QqQ-MSC18 Reversed-PhaseWater/Acetonitrile with Formic AcidAbsolute quantification of 78 polyphenols (including phenolic acids) using a reference library. mdpi.com
UPLC-HR-MSC8 Reversed-PhaseWater/Methanol with TributylamineUntargeted profiling and relative quantification of 104 additional endogenous polyphenols. researchgate.netnih.gov
UPLC-MS/MSNot SpecifiedNot SpecifiedTargeted quantitative analysis of 145 bile acid species (demonstrates technique capability for acids). nih.gov

Reversed-phase (RP) chromatography is the most common mode used in HPLC and UPLC for analyzing the organic acids in Trollius. ijpsjournal.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. ijpsjournal.com Hydrophobic compounds interact more strongly with the stationary phase and are retained longer, allowing for separation based on hydrophobicity.

For highly polar acidic compounds that may have insufficient retention on standard RP columns, mixed-mode chromatography offers a powerful alternative. americanlaboratory.com This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities. helixchrom.comchromatographytoday.com For example, a mixed-mode reversed-phase/anion-exchange column contains hydrophobic ligands (like C18) and positively charged groups. lcms.czwaters.com This dual chemistry allows for simultaneous separation based on both the hydrophobicity and the ionic charge of the analytes, providing enhanced retention and selectivity for acidic compounds. lcms.czwaters.com This approach can effectively resolve complex mixtures of acids that are challenging to separate using reversed-phase chromatography alone. americanlaboratory.com

Mass Spectrometry (MS) Techniques for Comprehensive Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of analytes with high accuracy. mdpi.com When coupled with a separation technique like HPLC or UPLC, it becomes a highly sensitive and selective tool for the comprehensive profiling of complex mixtures like plant extracts. mdpi.comresearchgate.net LC-MS has been instrumental in characterizing the diverse array of polyphenols, including phenolic acids, in Trollius species. mdpi.comnih.gov

For absolute quantification of specific known compounds, Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is the gold standard. proteomics.com.auwashington.edu This targeted technique is typically performed on a triple quadrupole (QqQ) mass spectrometer. proteomics.com.au In an MRM experiment, the first quadrupole selects a specific precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for specific, characteristic fragment ions (product ions). proteomics.com.auwashington.edu

This two-stage mass filtering provides exceptional specificity and sensitivity, allowing for the accurate quantification of target analytes even at very low concentrations within a complex matrix. proteomics.com.aumtoz-biolabs.com Researchers have constructed and optimized HPLC-MRM methods using extensive libraries of reference compounds to achieve the absolute quantification of numerous phenolic acids and flavonoids in Trollius chinensis and Trollius ledebourii. mdpi.comresearchgate.netnih.gov This approach is crucial for determining the precise concentration of bioactive compounds.

Untargeted profiling aims to detect and identify as many metabolites as possible in a sample, including unknown or unexpected compounds. This is achieved using high-resolution mass spectrometry (HR-MS), often with time-of-flight (TOF) or Orbitrap mass analyzers. nih.govmdpi.com HR-MS provides highly accurate mass measurements, which allows for the confident determination of elemental formulas for detected ions. mdpi.com

In the study of Trollius species, UPLC-HR-MS has been used to expand the analytical method beyond known reference standards. mdpi.comnih.gov This untargeted approach has led to the putative identification of over a hundred additional endogenous polyphenols that were not part of the initial targeted library, thereby contributing to the discovery of novel metabolites within these plants. mdpi.comresearchgate.net This comprehensive profiling provides a deeper understanding of the plant's metabolome.

Other hyphenated techniques (e.g., GC-MS for fatty acids in Trollius species)

While LC-MS is ideal for polar and semi-polar compounds like phenolic acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds, such as fatty acids. mdpi.comnih.gov In GC-MS, the sample is vaporized and separated in a gas-phase mobile stream through a column before being detected by a mass spectrometer. nih.gov For non-volatile compounds like fatty acids, a derivatization step (e.g., conversion to fatty acid methyl esters, FAMEs) is often required to increase their volatility. nih.gov

Several studies have utilized GC-MS to characterize the fatty acid composition of Trollius species. mdpi.comnih.gov This research has successfully identified and quantified numerous saturated and unsaturated fatty acids, providing valuable information about the lipid components of these plants.

Major Fatty Acids Identified in Trollius chinensis by GC-MS. nih.gov
Fatty AcidRelative Content (%)
Hexadecanoic acid19.85
(Z,Z)-9,12-Octadecadienoic acid14.37
Tetradecanoic acid13.93
(Z)-9-Octadecenoic acid13.00
Dodecanoic acid6.79
10-Hydroxy-hexadecanoic acid4.37
Octadecanoic acid3.34

A study on Trollius europaeus also identified several fatty acids in its essential oil, including hexadecanoic acid (7.54%), tetradecanoic acid (4.24%), dodecanoic acid (3.10%), and 9,12,15-octadecatrienoic acid (3.47%). researchgate.net

Considerations for Analytical Sensitivity, Selectivity, Accuracy, and Precision

In the quantitative analysis of this compound, ensuring the reliability and validity of the results is paramount. This is achieved through the careful consideration and validation of four key analytical performance characteristics: sensitivity, selectivity, accuracy, and precision. elementlabsolutions.com These parameters are fundamental to establishing that an analytical method is "fit-for-purpose" and that the generated data is trustworthy. elementlabsolutions.com

Sensitivity refers to the ability of an analytical method to detect and quantify the smallest possible amount of this compound in a sample. seracare.comimgroupofresearchers.com It is a crucial parameter, especially when analyzing samples with trace amounts of the analyte. chromatographytoday.com A method's sensitivity is often expressed as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from the absence of the compound (the blank), while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. seracare.com For instance, in spectrophotometric methods, which are generally less sensitive, the LOD and LOQ for similar organic acids might range from 0.64 to 0.75 mg L⁻¹ and 1.80 to 2.85 mg L⁻¹, respectively. scielo.br In contrast, more advanced techniques like chromatography coupled with mass spectrometry offer significantly higher sensitivity.

Selectivity , also known as specificity, is the method's ability to accurately measure this compound without interference from other compounds present in the sample matrix, such as impurities, degradation products, or other structurally similar molecules. elementlabsolutions.comimgroupofresearchers.com High selectivity is critical to avoid false positive results. elementlabsolutions.com In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), selectivity is demonstrated by the ability to separate the this compound peak from other components in the chromatogram, ideally with a baseline resolution of at least 1.5 from the nearest peak. demarcheiso17025.com For non-separative methods like UV-Vis spectrophotometry, which are more susceptible to selectivity issues, derivatization techniques can sometimes be employed to enhance specificity. demarcheiso17025.com

Accuracy denotes the closeness of the measured value of this compound to its true or accepted reference value. elementlabsolutions.comimgroupofresearchers.com It is a measure of the systematic error of a method and is often evaluated by analyzing a reference material with a known concentration of this compound or by comparing the results with a well-characterized reference method. europa.eu Accuracy is typically expressed as the percentage recovery of a known amount of spiked analyte in a sample. europa.eu For a method to be considered accurate, the recovery values should be close to 100%, and the standard deviation should be within acceptable limits, often less than 2%. jrespharm.com

Precision refers to the degree of agreement among a series of individual measurements of this compound when the analytical procedure is applied repeatedly to a homogeneous sample. elementlabsolutions.comeuropa.eu It reflects the random errors in a method and is usually expressed as the relative standard deviation (RSD) of a set of measurements. scielo.br Precision is considered at three levels: repeatability (precision under the same operating conditions over a short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu High precision indicates that the method will produce consistent results upon repeated analysis. imgroupofresearchers.com

The interplay between these four parameters is crucial in the validation of any analytical method for this compound. A method can be precise but not accurate, or sensitive but not selective. Therefore, a comprehensive validation process involves a holistic assessment of all these characteristics to ensure the generation of reliable and meaningful data in research and quality control applications.

Research Gaps and Future Directions in Globeflowery Acid Studies

Elucidation of Novel Biological Activities and Molecular Targets

Initial studies have demonstrated that globeflowery acid possesses antioxidant, anti-inflammatory, and antiviral properties. vulcanchem.com It exhibits radical-scavenging activity and can suppress nitric oxide production in macrophage models. vulcanchem.com Furthermore, it has shown antiviral effects against the influenza A (H1N1) virus. vulcanchem.commdpi.com However, the full spectrum of its biological activities is far from being completely understood.

Future research should focus on exploring other potential therapeutic applications. For instance, its effects on different cancer cell lines, its potential as a neuroprotective agent, or its role in metabolic disorders are yet to be investigated. Identifying the specific molecular targets of this compound is crucial. While it's known to downregulate inducible nitric oxide synthase (iNOS) expression, the upstream signaling pathways and other direct protein interactions remain to be elucidated. vulcanchem.com Unraveling these mechanisms will provide a more precise understanding of its pharmacological actions.

Table 1: Known Biological Activities of this compound

Biological ActivityModel SystemKey FindingsCitation
AntioxidantDPPH radical scavenging assayIC₅₀ of 42.1 μM vulcanchem.com
Anti-inflammatoryMurine macrophage models58% reduction in NO production at 50 μM vulcanchem.com
AntiviralInfluenza A (H1N1)IC₅₀ of 42.1 μg/mL vulcanchem.commdpi.com
AntibacterialStreptococcus pneumoniaeModerate inhibitory effect with a MIC of 128 mg/L (for Trolloside, a related compound) mdpi.com

Comprehensive Mapping of Biosynthetic Genes and Enzymes

The biosynthesis of this compound in Trollius chinensis is understood to occur via the shikimate pathway. vulcanchem.com This process involves the conversion of phenylalanine to cinnamic acid, which is then followed by hydroxylation and other modifications. vulcanchem.commdpi.com However, the specific enzymes and the genes that encode them in this pathway have not been fully characterized.

A comprehensive mapping of the biosynthetic gene cluster responsible for this compound production is a critical next step. This would involve identifying and characterizing each enzyme in the pathway, from phenylalanine ammonia-lyase to the final tailoring enzymes. Understanding the genetic regulation of this pathway could enable the development of biotechnological approaches to enhance the production of this compound in its natural source or through metabolic engineering in other organisms.

Development of Advanced Synthetic Methodologies for Specific Analogues

While this compound can be isolated from natural sources, the development of efficient and scalable synthetic methodologies is essential for producing larger quantities for extensive research and potential commercialization. Furthermore, synthetic chemistry offers the opportunity to create a diverse library of this compound analogues.

Future research should aim to develop stereoselective and high-yielding total synthesis routes. Additionally, the synthesis of analogues with modifications to the aromatic ring, the carboxylic acid moiety, or the side chain could lead to compounds with improved biological activity, better pharmacokinetic properties, or reduced toxicity. Structure-activity relationship (SAR) studies on these analogues would provide invaluable insights into the chemical features essential for their biological functions.

Integration of Omics Technologies for Systems-Level Understanding (e.g., metabolomics, transcriptomics)

The application of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, can provide a holistic and systems-level understanding of this compound. researchgate.netfrontiersin.orghumanspecificresearch.org These approaches can reveal the broader impact of this compound on cellular metabolism and gene expression.

Metabolomic studies could identify the metabolic pathways that are significantly altered by this compound treatment in various biological systems. humanspecificresearch.org Transcriptomic analysis can pinpoint the genes and signaling pathways that are transcriptionally regulated by the compound. humanspecificresearch.org Integrating these multi-omics datasets will be crucial for constructing a comprehensive picture of the cellular response to this compound, identifying novel biomarkers of its activity, and uncovering new therapeutic targets. nih.gov

Establishment of Standardized Research Protocols for Comparative Studies

To ensure the reproducibility and comparability of research findings on this compound across different laboratories, the establishment of standardized research protocols is imperative. This includes standardized methods for extraction and purification from natural sources, quality control parameters, and protocols for assessing its various biological activities.

The development of certified reference materials for this compound would also be highly beneficial. Standardized protocols will facilitate the creation of a more robust and reliable body of scientific literature, which is essential for advancing the field and for any future clinical considerations. The need for such standardization has been recognized in the broader context of traditional medicines containing globeflowers. nih.gov

Exploration of Chemical Ecology Roles of this compound in Plant-Environment Interactions

In its natural context, this compound likely plays a role in the chemical ecology of Trollius species. chimia.ch Secondary metabolites in plants often serve as defense mechanisms against herbivores and pathogens or as signaling molecules in interactions with other organisms. mdpi.commdpi.com

Future research should investigate the ecological functions of this compound. This could involve studying its effects on insect herbivores, microbial pathogens, or its potential allelopathic interactions with neighboring plants. mdpi.com Understanding the chemical ecology of this compound will not only provide insights into the evolutionary pressures that led to its production but may also reveal novel applications in agriculture, such as the development of natural pesticides or growth regulators. The interaction between Trollius europaeus and Chiastocheta flies is a known example of a specific plant-insect relationship where chemical cues are important. rsc.org

Q & A

Q. Methodological Answer :

  • Synthesis : Use controlled esterification under inert atmosphere (e.g., nitrogen) to minimize oxidation, with reaction progress monitored via thin-layer chromatography (TLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation (¹H and ¹³C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity should be verified using high-performance liquid chromatography (HPLC) with a C18 column .
  • Best Practices : Document all parameters (temperature, solvent ratios, catalyst concentrations) to ensure reproducibility. Include raw spectral data in supplementary materials .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Q. Methodological Answer :

  • Systematic Comparison : Tabulate variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. For example:
StudyAssay TypeCell LineIC₅₀ (µM)Notes
AIn vitroHeLa12.3pH 7.4
BIn vivoMouse model45.6pH 6.8
  • Critical Analysis : Use statistical tools (e.g., ANOVA) to assess variability. Cross-reference solvent systems and pH conditions, as these significantly influence solubility and activity .
  • Replication : Reproduce conflicting experiments under standardized conditions to isolate confounding factors .

Basic: What are the best practices for conducting a literature review on this compound?

Q. Methodological Answer :

  • Search Strategy : Use Boolean operators in Google Scholar (e.g., "this compound" AND "synthesis" NOT "commercial") to filter non-academic content. Track citations via the "Cited by" feature to identify seminal papers .
  • Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and avoid non-peer-reviewed platforms like Wikipedia .
  • Data Organization : Create a spreadsheet to catalog key findings, methodologies, and gaps. Example:
SourceKey FindingMethod UsedLimitations
Smith et al. (2023)Anti-inflammatory activityELISA assayNo dose-response curve

Advanced: How to design a study investigating the metabolic pathways of this compound?

Q. Methodological Answer :

  • Hypothesis-Driven Design : Start with isotopic labeling (e.g., ¹⁴C-Globeflowery acid) to trace metabolic intermediates in model organisms .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) to identify upregulated enzymes and metabolomics (LC-MS) to detect pathway intermediates .
  • Validation : Use CRISPR-Cas9 knockout models to confirm enzyme roles in proposed pathways .

Basic: What analytical techniques are essential for assessing this compound stability?

Q. Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to quantify degradation products .
  • Spectroscopic Monitoring : Track UV-Vis absorbance shifts at λₘₐₓ = 320 nm to detect structural changes .
  • Data Reporting : Include degradation kinetics (e.g., Arrhenius plots) in supplementary materials .

Advanced: How to address discrepancies in computational vs. experimental binding affinity data for this compound?

Q. Methodological Answer :

  • Parameter Calibration : Re-run molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) adjusted to match experimental conditions (pH, temperature) .
  • Experimental Cross-Check : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with docking scores .
  • Error Analysis : Calculate root-mean-square deviation (RMSD) between computational and experimental results to quantify alignment .

Basic: How to ensure ethical compliance in animal studies involving this compound?

Q. Methodological Answer :

  • Protocol Approval : Submit study design to institutional animal care committees (IACUC) for review, including justification of sample sizes and humane endpoints .
  • Data Transparency : Publish negative results (e.g., lack of toxicity) to avoid publication bias .

Advanced: What strategies optimize the reproducibility of this compound crystallization trials?

Q. Methodological Answer :

  • High-Throughput Screening : Use microbatch under-oil techniques with 96-well plates to test 500+ solvent combinations .
  • Machine Learning : Train models on existing crystallization data (e.g., Cambridge Structural Database) to predict solvent conditions .
  • Documentation : Share raw X-ray diffraction data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.